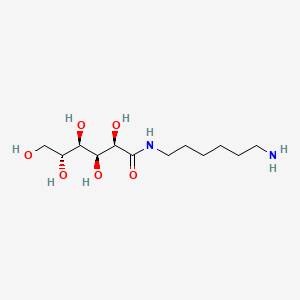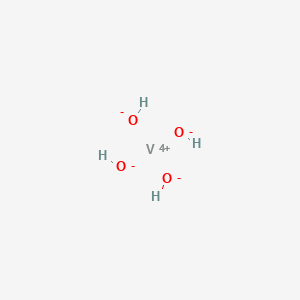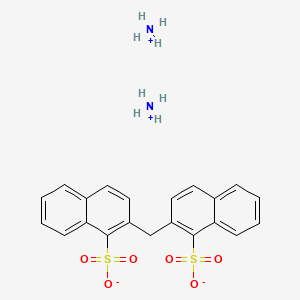
Dibutyl 2,2'-trithiodiacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl 2,2’-trithiodiacetate is an organic compound with the molecular formula C12H22O4S3 It is a diester of trithiodiacetic acid and is known for its unique sulfur-containing structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibutyl 2,2’-trithiodiacetate can be synthesized through the esterification of trithiodiacetic acid with butanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of dibutyl 2,2’-trithiodiacetate may involve continuous esterification processes where trithiodiacetic acid and butanol are fed into a reactor with a catalyst. The product is then purified through distillation or other separation techniques to obtain the desired ester in high purity.
Types of Reactions:
Oxidation: Dibutyl 2,2’-trithiodiacetate can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Dibutyl 2,2’-trithiodiacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating infections or inflammatory conditions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which dibutyl 2,2’-trithiodiacetate exerts its effects involves the interaction of its sulfur atoms with various molecular targets. The sulfur atoms can form bonds with metal ions or other electrophilic centers, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or other proteins, thereby influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Dibutyl disulfide: Similar in structure but contains only two sulfur atoms.
Dibutyl trisulfide: Contains three sulfur atoms but differs in the arrangement of the sulfur atoms.
Dibutyl tetrasulfide: Contains four sulfur atoms and has different chemical properties.
Uniqueness: Dibutyl 2,2’-trithiodiacetate is unique due to its specific arrangement of sulfur atoms and ester groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
94086-70-1 |
|---|---|
Molekularformel |
C12H22O4S3 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
butyl 2-[(2-butoxy-2-oxoethyl)trisulfanyl]acetate |
InChI |
InChI=1S/C12H22O4S3/c1-3-5-7-15-11(13)9-17-19-18-10-12(14)16-8-6-4-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
YBOOJFQIQJHNQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CSSSCC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


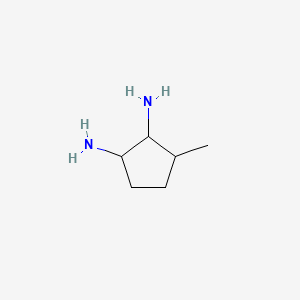
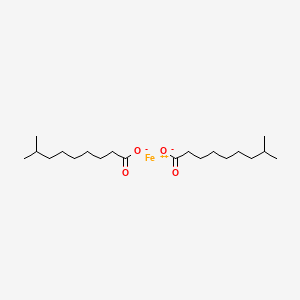
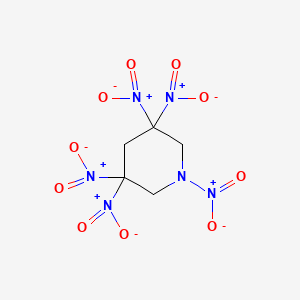

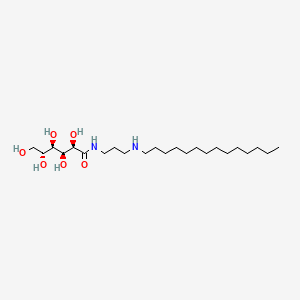

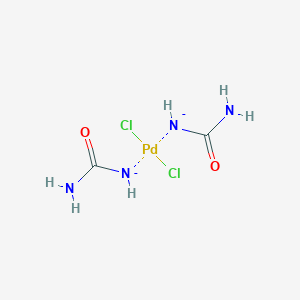
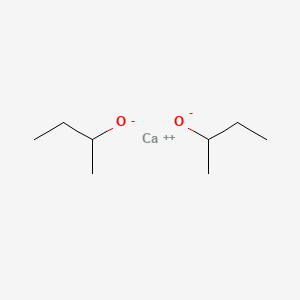
![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
